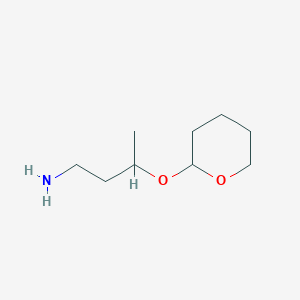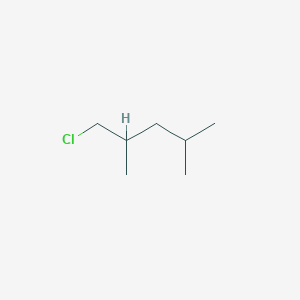
(6-Methylpyridin-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-2-yl)methanesulfonamide typically involves the reaction of 6-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
化学反応の分析
Types of Reactions
(6-Methylpyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
科学的研究の応用
(6-Methylpyridin-2-yl)methanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (6-Methylpyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(4-aminophenyl)-N-(6-methylpyridin-2-yl)methanesulfonamide
- 1-(2-cyanophenyl)-N-(6-methylpyridin-2-yl)methanesulfonamide
Uniqueness
(6-Methylpyridin-2-yl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC名 |
(6-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-2-4-7(9-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
InChIキー |
NXALYTJNCIREEK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)




![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)

![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)




![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)
